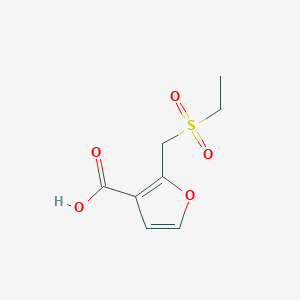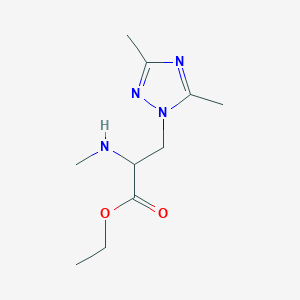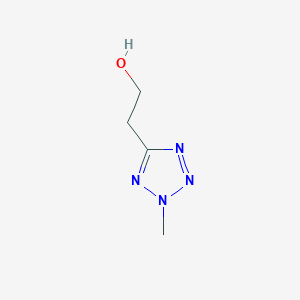
1-((Chloromethyl)sulfonyl)-4-isopropylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((Chloromethyl)sulfonyl)-4-isopropylpiperazine is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a chloromethyl group attached to a sulfonyl group, which is further connected to an isopropyl-substituted piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Chloromethyl)sulfonyl)-4-isopropylpiperazine typically involves the reaction of 4-isopropylpiperazine with chloromethyl sulfone under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1-((Chloromethyl)sulfonyl)-4-isopropylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction of the sulfonyl group can lead to the formation of thiols or sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic Substitution: The major products are substituted piperazine derivatives.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major products are thiols or sulfides.
科学的研究の応用
1-((Chloromethyl)sulfonyl)-4-isopropylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-((Chloromethyl)sulfonyl)-4-isopropylpiperazine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects.
類似化合物との比較
Similar Compounds
- 1-((Chloromethyl)sulfonyl)benzene
- Chloromethyl phenyl sulfone
- 1-Chloro-4-((chloromethyl)sulfonyl)methylbenzene
Uniqueness
1-((Chloromethyl)sulfonyl)-4-isopropylpiperazine is unique due to the presence of the isopropyl-substituted piperazine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C8H17ClN2O2S |
|---|---|
分子量 |
240.75 g/mol |
IUPAC名 |
1-(chloromethylsulfonyl)-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C8H17ClN2O2S/c1-8(2)10-3-5-11(6-4-10)14(12,13)7-9/h8H,3-7H2,1-2H3 |
InChIキー |
PRQUXYSQSBAHPZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















